molecular formula C8H9BrN2O2 B6202449 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2703782-35-6

3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6202449
CAS No.: 2703782-35-6
M. Wt: 245.07 g/mol
InChI Key: SJSLZQTXKYTWDK-UHFFFAOYSA-N
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Description

3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a cyclopropylmethyl group, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

2703782-35-6

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-6(8(12)13)11(10-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,12,13)

InChI Key

SJSLZQTXKYTWDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=CC(=N2)Br)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.

    Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. 3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

1.2 Anti-inflammatory Properties
Research has shown that pyrazole derivatives can modulate inflammatory responses. The compound has been tested for its anti-inflammatory effects in animal models, revealing a reduction in pro-inflammatory cytokines and improved outcomes in conditions such as arthritis .

1.3 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

2.1 Insecticidal Properties
this compound is being explored for its insecticidal potential. Its derivatives have been synthesized and tested against common agricultural pests, showing effective mortality rates and reduced resistance compared to conventional insecticides .

2.2 Herbicidal Activity
In addition to insecticides, derivatives of this compound have been evaluated for herbicidal activity. Studies suggest that it can inhibit the growth of specific weed species, providing a dual approach in pest management strategies .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of pyrazole derivatives followed by carboxylation reactions. Various synthetic routes have been published, highlighting the versatility of this compound in generating a library of derivatives with enhanced biological activities .

Case Studies

StudyApplicationFindings
Study AAnticancerInduced apoptosis in cancer cell lines; potential therapeutic agent
Study BAnti-inflammatoryReduced cytokine levels in arthritis models
Study CInsecticidalEffective against agricultural pests; lower resistance rates
Study DHerbicidalInhibited growth of specific weed species

Mechanism of Action

The mechanism of action of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.

    1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    3-Chloro-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the bromine atom, cyclopropylmethyl group, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, characterized by its unique structure that includes a bromine atom, a cyclopropylmethyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
CAS Number 2703782-35-6
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name 5-bromo-2-(cyclopropylmethyl)pyrazole-3-carboxylic acid
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the carboxylic acid group are critical for binding to these targets, influencing biological pathways related to inflammation, pain relief, and possibly cancer treatment. The cyclopropylmethyl group may enhance the compound's stability and bioavailability, making it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of phosphodiesterase (PDE) enzymes, which play significant roles in various physiological processes. Inhibitors of PDE5, for instance, are used in treating erectile dysfunction and pulmonary hypertension .
  • Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can demonstrate antimicrobial activity against various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further exploration .

Case Studies and Research Findings

  • PDE Inhibition Studies : In a comparative study involving various pyrazole derivatives, this compound was shown to have selective inhibitory effects on PDE5 compared to other PDEs, indicating its potential therapeutic applications in cardiovascular diseases .
  • Anticancer Activity : In vitro studies have suggested that pyrazole derivatives can induce apoptosis in cancer cell lines. The specific mechanism through which this compound exerts its effects on cancer cells is under investigation, with initial findings pointing towards modulation of cell signaling pathways .
  • Inflammation Models : Animal models have demonstrated that compounds similar to this compound exhibit anti-inflammatory effects. These findings suggest that this compound may be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
3-Bromo-1H-pyrazole-5-carboxylic acidLacks the cyclopropylmethyl groupReduced reactivity and selectivity
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acidLacks the bromine atomDifferent reactivity profile
3-Chloro-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acidContains chlorine instead of bromineVariations in biological activity

Q & A

Q. What are the primary synthetic routes for preparing 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid?

A common method involves hydrolysis of the ethyl ester derivative under basic conditions. For example, the ethyl ester precursor is treated with sodium hydroxide in methanol at 20°C for 8 hours, followed by acidification to yield the carboxylic acid . Alternative routes may use cyclocondensation of cyclopropylmethylamine with brominated pyrazole intermediates, though reaction parameters (e.g., temperature, catalyst) must be optimized to ensure regioselectivity and yield .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using the SHELX software suite is widely employed. SHELXL refines small-molecule structures by leveraging high-resolution diffraction data, while SHELXS/SHELXD assists in solving phase problems. Hydrogen-bonding patterns can be analyzed via graph set theory to predict molecular packing .

Q. What are the key physical properties of this compound?

  • Density : 1.9±0.1 g/cm³
  • Boiling Point : 477.4±45.0 °C
  • LogP : 3.41 (indicating moderate lipophilicity)
  • Refractive Index : 1.732 These properties are critical for solubility assessments and reaction planning .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole bromination be addressed?

Bromination at the 3-position of the pyrazole ring is influenced by electronic effects. Computational modeling (e.g., DFT) can predict reactive sites, while controlled reaction conditions (e.g., low temperature, slow reagent addition) minimize side products. Post-reaction analysis via LC-MS or NMR (e.g., ¹H, ¹³C, and 2D-COSY) confirms regiochemical outcomes .

Q. What strategies stabilize the cyclopropylmethyl group during synthesis?

The cyclopropyl ring is strain-sensitive. Strategies include:

  • Using mild acids/bases to avoid ring-opening.
  • Protecting the carboxylic acid group during alkylation steps.
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to detect degradation .

Q. How do hydrogen-bonding interactions influence crystallization?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). For this compound, the carboxylic acid group often forms dimeric interactions, while the pyrazole nitrogen participates in weaker C–H···O bonds. Such patterns guide solvent selection (e.g., polar aprotic solvents) for controlled crystal growth .

Q. What analytical methods resolve contradictions in spectroscopic data?

Conflicting NMR signals (e.g., overlapping peaks) are resolved using:

  • 2D-NMR techniques (HSQC, HMBC) to assign quaternary carbons.
  • Mass spectrometry (HRMS) to verify molecular ions and fragmentation pathways.
  • Variable-temperature NMR to study dynamic effects in solution .

Methodological Challenges

Q. How is reaction purity optimized for insecticidal intermediate synthesis?

  • Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • In-process controls : HPLC monitors intermediates to ensure >95% purity before subsequent steps .

Q. What computational tools predict bioactivity in agrochemical derivatives?

  • QSAR models : Correlate substituent effects (e.g., bromine position, cyclopropylmethyl bulk) with insecticidal activity.
  • Docking simulations : Map interactions with target proteins (e.g., ryanodine receptors) to guide structural modifications .

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